molecular formula C7H10N4S B1300009 4,6-Dimethylpyrimidin-2-ylthiourea CAS No. 88067-09-8

4,6-Dimethylpyrimidin-2-ylthiourea

Cat. No. B1300009
CAS RN: 88067-09-8
M. Wt: 182.25 g/mol
InChI Key: HRVSCCSCURRUPW-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidin-2-ylthiourea, also known as thiamethoxam, is a chemical compound with the molecular formula C7H10N4S . It has a molecular weight of 182.25 g/mol.


Synthesis Analysis

The synthesis of N-substituted-N′-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives involves the use of tetrabutylammonium bromide as a phase transfer . The derivatives show broad antimicrobial activity, with higher activity against fungi than bacteria .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethylpyrimidin-2-ylthiourea can be analyzed using molecular dynamics (MD) simulation . MD simulation provides precise information on the motions and flexibility of a protein, contributing to the interaction dynamics of protein–ligand complexes .


Physical And Chemical Properties Analysis

4,6-Dimethylpyrimidin-2-ylthiourea has a boiling point of 366.2±45.0 C at 760 mmHg and a melting point of 264-265 C . It is a solid at room temperature and should be stored at 4C under nitrogen .

Scientific Research Applications

Cancer Research: SIRT2 Inhibition

4,6-Dimethylpyrimidin-2-ylthiourea: derivatives have been identified as potent inhibitors of human sirtuin 2 (SIRT2), a protein involved in cell cycle regulation, autophagy, and immune responses. Inhibition of SIRT2 is a promising strategy for cancer treatment. One derivative, in particular, showed high potency with an IC50 value of 42 nM and demonstrated the ability to inhibit the growth of human breast cancer cell line MCF-7 .

Agricultural Chemistry: Plant Growth Stimulation

Novel S-substituted derivatives of 4,6-Dimethylpyrimidin-2-ylthiourea have shown pronounced plant growth-stimulating activity. This discovery opens up possibilities for the development of new agrochemicals aimed at enhancing crop yields and improving food security .

Mechanism of Action

Target of Action

It is known that the compound has been used as an insecticidal agent , suggesting that its targets may be specific to insects.

Mode of Action

It is known that the compound can act as a nucleophile, attacking aldehyde carbon . This suggests that it may interact with its targets through nucleophilic attack, leading to changes in the target molecules.

Biochemical Pathways

Given its insecticidal activity , it is likely that the compound affects pathways critical to insect physiology and development.

Result of Action

It is known that the compound has insecticidal activity , suggesting that it may cause detrimental effects at the molecular and cellular levels in insects.

Action Environment

As an insecticidal agent , the compound’s action and efficacy may be influenced by factors such as the presence of insects, their life stage, and environmental conditions.

properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S/c1-4-3-5(2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVSCCSCURRUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353657
Record name 4,6-dimethylpyrimidin-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,6-Dimethylpyrimidin-2-ylthiourea

CAS RN

88067-09-8
Record name 4,6-dimethylpyrimidin-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 10 g of 2-cyanoamino-4,6-dimethylpyrimidine in 50 ml of pyridine was saturated with hydrogen sulfide and stored for 1 hour at 25°. The H2S treatment was repeated twice more, and the mixture was allowed to stir at 25° for 16 hours. Methylene chloride was added, and the product was filtered and washed with methylene chloride to afford 8 g of 4,6-dimethylpyrimidin-2-yl thiourea, m.p. >260°. IR (Nujol) 3280, 3180, 3120, 1610 cm-1.
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